molecular formula C24H23F3N4O4S2 B11585230 Propyl 5-carbamoyl-4-methyl-2-[(2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoyl)amino]thiophene-3-carboxylate

Propyl 5-carbamoyl-4-methyl-2-[(2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoyl)amino]thiophene-3-carboxylate

Cat. No.: B11585230
M. Wt: 552.6 g/mol
InChI Key: PKYXHHABUWXSNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROPYL 5-CARBAMOYL-4-METHYL-2-(2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}PROPANAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound with a multifaceted structure. This compound is notable for its unique combination of functional groups, including a carbamoyl group, a trifluoromethyl group, and a thiophene ring. These features make it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of PROPYL 5-CARBAMOYL-4-METHYL-2-(2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}PROPANAMIDO)THIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the thiophene ring, followed by the introduction of the carbamoyl and trifluoromethyl groups. Industrial production methods may involve the use of advanced techniques such as catalytic reactions and high-pressure conditions to optimize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

PROPYL 5-CARBAMOYL-4-METHYL-2-(2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}PROPANAMIDO)THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it suitable for use in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which PROPYL 5-CARBAMOYL-4-METHYL-2-(2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}PROPANAMIDO)THIOPHENE-3-CARBOXYLATE exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The carbamoyl group can form hydrogen bonds with proteins, influencing their structure and function. The thiophene ring provides a stable scaffold that can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Compared to other compounds with similar structures, PROPYL 5-CARBAMOYL-4-METHYL-2-(2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}PROPANAMIDO)THIOPHENE-3-CARBOXYLATE stands out due to its unique combination of functional groups. Similar compounds include:

    Thiophene derivatives: These compounds share the thiophene ring but may lack the carbamoyl or trifluoromethyl groups.

    Pyrimidine derivatives: These compounds contain the pyrimidine ring but may not have the thiophene or carbamoyl groups.

    Trifluoromethyl compounds: These compounds feature the trifluoromethyl group but may not include the other functional groups present in the target compound.

Properties

Molecular Formula

C24H23F3N4O4S2

Molecular Weight

552.6 g/mol

IUPAC Name

propyl 5-carbamoyl-4-methyl-2-[2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoylamino]thiophene-3-carboxylate

InChI

InChI=1S/C24H23F3N4O4S2/c1-4-10-35-22(34)17-12(2)18(19(28)32)37-21(17)31-20(33)13(3)36-23-29-15(14-8-6-5-7-9-14)11-16(30-23)24(25,26)27/h5-9,11,13H,4,10H2,1-3H3,(H2,28,32)(H,31,33)

InChI Key

PKYXHHABUWXSNZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C(C)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.